molecular formula C30H46O3 B13397513 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal

Cat. No.: B13397513
M. Wt: 454.7 g/mol
InChI Key: PIOYBULRRJNPSG-UHFFFAOYSA-N
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Description

Lucidal, also known as lucialdehyde C, is a natural lanostane-type triterpene aldehyde. It is primarily isolated from the mushrooms Ganoderma lucidum and Ganoderma pfeifferi. Lucidal exhibits significant biological activities, including inhibitory effects against the enzyme alpha-glucosidase, making it a compound of interest in the fields of cancer and diabetes research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucidal can be synthesized through various chemical reactions involving lanostane triterpenes. The synthetic routes typically involve the oxidation of lanostane derivatives to introduce the aldehyde group at the 26th position and the hydroxyl group at the 3rd position. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled temperatures .

Industrial Production Methods: Industrial production of lucidal involves the extraction and purification from natural sources like Ganoderma lucidum. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale production focuses on optimizing yield and purity while maintaining the bioactivity of the compound .

Chemical Reactions Analysis

Types of Reactions: Lucidal undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of aldehyde groups to primary alcohols.

    Substitution: Introduction of various functional groups at specific positions on the triterpene skeleton.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lucidal, each with distinct biological activities .

Scientific Research Applications

Lucidal has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study triterpene chemistry and synthetic modifications.

    Biology: Investigated for its role in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism.

    Medicine: Explored for its anticancer and antidiabetic properties. .

Mechanism of Action

Lucidal exerts its effects primarily through the inhibition of the enzyme alpha-glucosidase. This inhibition reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels. The compound also exhibits cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation. The molecular targets and pathways involved include the modulation of glucose metabolism and the activation of apoptotic pathways .

Comparison with Similar Compounds

Lucidal is unique among triterpene aldehydes due to its specific inhibitory effects on alpha-glucosidase and its potent anticancer properties. Similar compounds include:

    Ganoderic acids: Other triterpenes from Ganoderma species with varying biological activities.

    Betulinic acid: A triterpene with anticancer and anti-inflammatory properties.

    Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

Lucidal stands out due to its dual role in both cancer and diabetes research, highlighting its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

6-(3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOYBULRRJNPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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